molecular formula C15H16N4O4S2 B2790091 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421584-60-2

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2790091
CAS RN: 1421584-60-2
M. Wt: 380.44
InChI Key: ZIXPTCIDMBUBKD-UHFFFAOYSA-N
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Description

The compound “7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as cyanoacetamides . These compounds are often used as precursors in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . An efficient, eco-friendly, and green synthesis method has been reported for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . This method was carried out in ethanol at room temperature in green conditions, yielding up to 90% .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is often high, enabling them to participate in a variety of condensation and substitution reactions . For instance, the cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, 7-hydroxy-5-methoxy-2 methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol smoothly furnished 2H-chromene-3-carboxamide .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their potential as inhibitors of SARS-CoV-2 proteases . The inhibition of these enzymes can be an effective strategy for developing new COVID-19 drugs .

properties

IUPAC Name

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-9-6-17-15-19(14(9)21)7-10(8-24-15)13(20)18-11-2-4-12(5-3-11)25(16,22)23/h2-6,10H,7-8H2,1H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPTCIDMBUBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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